1-(2,5-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one
Description
1-(2,5-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system bridging a 2,5-dimethoxyphenyl group and a quinolin-3-yl moiety. Its structural uniqueness lies in the electron-donating methoxy groups on the phenyl ring and the electron-deficient quinoline heterocycle, which may enhance π-π interactions and biological activity. The compound is synthesized via aldol condensation, a common method for chalcones, involving NaOH-mediated coupling of acetophenone and aldehyde precursors . Crystallographic studies of analogous compounds (e.g., (2E)-1-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one) reveal planar enone systems and hydrogen-bonding networks influencing packing .
Properties
CAS No. |
914383-80-5 |
|---|---|
Molecular Formula |
C20H17NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-quinolin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C20H17NO3/c1-23-16-8-10-20(24-2)17(12-16)19(22)9-7-14-11-15-5-3-4-6-18(15)21-13-14/h3-13H,1-2H3 |
InChI Key |
SRRAABZAOLDYRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chalcones with aryl/heteroaryl substituents are widely studied for their physicochemical and biological properties. Below is a comparative analysis of the target compound with analogues from the literature:
Table 1: Key Properties of Selected Chalcone Derivatives
Structural and Electronic Effects
- Substituent Influence: Electron-Donating Groups (e.g., Methoxy): The 2,5-dimethoxyphenyl group in the target compound enhances solubility and stabilizes the enone system via resonance, similar to compounds b21–b27 . Quinoline vs.
- Melting Points: Hydroxyl-substituted chalcones (e.g., b24, mp 114–116°C) exhibit lower melting points than nitro- or methoxy-substituted analogues due to reduced crystallinity . The target compound’s quinoline moiety may increase melting point via rigid π-stacking, as seen in nitrophenyl analogues (e.g., ) .
Spectral Characteristics
- 1H-NMR: The enone protons in analogous compounds resonate at δ 7.6–8.1, with downfield shifts for electron-withdrawing groups (e.g., nitro in ) . Quinoline’s deshielding effect may further shift these signals.
- 13C-NMR : Carbonyl carbons in chalcones typically appear at δ 187–190, consistent with b21 (δ 189.2) .
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